molecular formula C9H9NO3 B1592293 1-(2-Methyl-5-nitrophenyl)ethanone CAS No. 58966-27-1

1-(2-Methyl-5-nitrophenyl)ethanone

Cat. No.: B1592293
CAS No.: 58966-27-1
M. Wt: 179.17 g/mol
InChI Key: GOECEMHOAOBUEA-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 5-position and a methyl group (-CH3) at the 2-position, along with an ethanone (or acetone) functional group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrophenyl)ethanone can be synthesized through several methods, including:

  • Nitration of 2-Methylacetophenone: This involves the nitration of 2-methylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

  • Friedel-Crafts Acylation: This method involves the acylation of 2-methyl-5-nitrobenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

1-(2-Methyl-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-methyl-5-nitrobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction of the nitro group can lead to the formation of 2-methyl-5-aminophenyl ethanone, typically using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation, where the nitro group directs the incoming electrophile to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: Fe/HCl, hydrogenation catalysts (e.g., Pd/C).

  • Substitution: Halogenating agents (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 2-Methyl-5-nitrobenzoic acid.

  • Reduction: 2-Methyl-5-aminophenyl ethanone.

  • Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)ethanone has various applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methyl-5-nitrophenyl)ethanone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(2-Methyl-5-nitrophenyl)guanidine

  • 2-Methyl-5-nitrobenzoic acid

  • 1-(5-Methyl-2-nitrophenyl)ethanone

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Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECEMHOAOBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608773
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-27-1
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 120 ml of concentrated sulfuric acid is added 53.6 g of o-methylacetophenone, while cooling at -10°. To this cold, stirred solution is added a mixture of 32 ml of 70% nitric acid and 48 ml of concentrated sulfuric acid. The reaction solution is stirred for 21/2 hours between -9° and 0° and then poured over 800 g of ice. The mixture is extracted with ether and the organic phase washed with water, saturated Na2CO3 solutions, water and finally brine. The ether solution is dried over MgSO4 and evaporated to dryness to give 56.2 g of a pale yellow oil. The oil is crystallized from 95% ethanol to give 25.4 g of product, mp about 50° C. Recrystallization from hexane afforded product mp 53°-55° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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